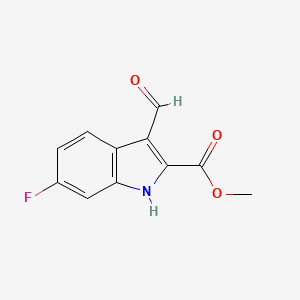

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate

Description

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is a fluorinated indole derivative featuring a formyl group at the 3-position, a fluorine atom at the 6-position, and a methyl ester at the 2-position. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, and substitutions at specific positions (e.g., fluorine, formyl, or ester groups) modulate electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-3-2-6(12)4-9(7)13-10/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREROKWVGONFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Methyl 6-fluoro-3-carboxy-1H-indole-2-carboxylate.

Reduction: Methyl 6-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate exhibits promising anticancer activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways. For instance, it has been observed that treatment with this compound leads to increased expression of pro-apoptotic factors such as Bax and caspases while decreasing levels of anti-apoptotic factors like Bcl-2.

Case Study: Lung Cancer Cells

A specific study focused on lung cancer cells demonstrated that exposure to this compound resulted in significant cell death via apoptosis, suggesting its potential as an effective anticancer agent.

Antimicrobial Activity

This compound has also shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent efficacy against various strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Antiviral Applications

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its antiviral activity, particularly against HIV. Indole derivatives are known to influence several biochemical pathways critical for viral replication.

Case Study: HIV Inhibition

Recent studies have highlighted the potential of this compound in inhibiting HIV integrase, which is essential for viral replication. The compound's structural features allow it to interact effectively with the active site of integrase, potentially leading to new therapeutic strategies for HIV treatment .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical properties. It is recommended to store this compound in an inert atmosphere at temperatures between 2°C and 8°C to maintain its stability and efficacy.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 6-Fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 199603-85-5)

- Molecular Formula: C₁₂H₁₀FNO₃

- Molecular Weight : 235.22

- Key Features : Ethyl ester (vs. methyl), 6-fluoro, 3-formyl.

- Relevance : The ethyl ester analog shares the 6-fluoro and 3-formyl substituents but differs in ester chain length. Ethyl esters often exhibit enhanced lipophilicity compared to methyl esters, influencing pharmacokinetic properties .

Methyl 3-Acetyl-6-fluoro-1H-indole-2-carboxylate (18b)

- Molecular Formula: C₁₂H₁₀FNO₃ (inferred)

- Key Features : Acetyl group at 3-position (vs. formyl), 6-fluoro, methyl ester.

- Synthesis : Prepared via acylation of methyl 6-fluoroindole-2-carboxylate with acetyl chloride.

- Differentiation : The acetyl group introduces steric bulk and reduced electrophilicity compared to the formyl group, impacting reactivity in subsequent derivatization (e.g., nucleophilic additions) .

Ethyl 7-Fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 586336-90-5)

- Molecular Formula: C₁₂H₁₀FNO₃

- Molecular Weight : 235.22

- Key Features : Fluorine at 7-position (vs. 6-position).

Carboxamide Derivatives vs. Ester Analogs

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3)

- Molecular Formula : C₂₂H₁₆FN₂O₂

- Molecular Weight : 359.36

- Key Features: 5-fluoro, carboxamide linkage (vs. ester), benzophenone moiety.

- Properties: Higher molecular weight and rigidity due to the benzophenone group. Carboxamides generally exhibit improved metabolic stability compared to esters but may face synthetic challenges in coupling reactions .

Methyl 6-(Trifluoromethyl)-1H-indole-2-carboxylate

- Molecular Formula: C₁₁H₈F₃NO₂

- Molecular Weight : 251.18

- Key Features : Trifluoromethyl at 6-position (vs. fluorine).

Data Table: Comparative Analysis of Key Compounds

*Inferred data based on analogs.

Biological Activity

Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate is an indole derivative that exhibits a range of biological activities, making it a subject of interest in pharmacological research. This article explores its mechanisms of action, biological effects, and potential applications.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₂H₉FNO₃. It features a fluorine atom at the 6th position, a formyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring. The compound appears as a yellowish solid and is soluble in organic solvents such as dichloromethane and chloroform, with a melting point range of 160-165 °C .

The biological activity of this compound is primarily attributed to its interactions with various cellular proteins and enzymes involved in critical pathways such as apoptosis and cell proliferation.

Target Interactions

Indole derivatives are known to influence several biochemical pathways, including:

- Antiviral Activity: Potential inhibition of viral replication.

- Anticancer Activity: Inducing apoptosis in cancer cells through modulation of apoptotic pathways.

- Antimicrobial Activity: Exhibiting activity against various bacterial strains .

Anticancer Effects

Research indicates that this compound can induce apoptosis in cancer cells by interacting with key regulatory proteins. For instance, studies have shown that compounds with similar structures can lead to increased expression of pro-apoptotic factors like Bax and caspases while decreasing anti-apoptotic factors like Bcl-2 .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains suggest potent efficacy:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents .

Pharmacokinetics

The bioavailability and pharmacokinetics of this compound can be influenced by its chemical properties. The stability of this compound is affected by environmental factors; it is recommended to store it in an inert atmosphere at temperatures between 2°C and 8°C to maintain its efficacy .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Cancer Research: A study focused on its effects on lung cancer cells showed that treatment led to significant cell death via apoptosis, suggesting its utility as an anticancer agent.

- Antimicrobial Testing: In vitro tests demonstrated strong activity against multiple bacterial strains, supporting further investigation into its use as an antibiotic.

Q & A

Basic: What synthetic methodologies are established for Methyl 6-fluoro-3-formyl-1H-indole-2-carboxylate, and what reaction conditions optimize its yield?

Answer:

The compound is synthesized via condensation reactions or cyclization of precursor azides. For example, a modified procedure involves reacting (Z)-methyl 2-azido-3-(4-fluorophenyl)-acrylate in anhydrous xylene under reflux, followed by purification via CombiFlash chromatography (0–20% ethyl acetate in hexane), yielding 53% . Alternative routes use 3-formylindole-2-carboxylate derivatives with aminothiazolones or arylthioureas in acetic acid under reflux (3–5 hours) . Optimal conditions include rigorous temperature control (reflux at ~140°C for xylene-based reactions) and stoichiometric ratios (1.1 equiv of formyl-indole precursor) to minimize side products .

Basic: How is this compound characterized spectroscopically?

Answer:

Key characterization methods include:

- 1H NMR : Peaks at δ 9.01 (broad singlet, NH), 7.64 (dd, J = 8.6/5.5 Hz, aromatic H), and 3.96 (s, methyl ester) confirm substituent positions .

- Mass Spectrometry (EI) : A molecular ion peak at m/z = 193.0 (M⁺) validates the molecular weight .

- X-ray Crystallography : For structural confirmation, SHELX software (e.g., SHELXL) refines crystallographic data, resolving hydrogen bonding and torsional angles .

Advanced: How can low yields during synthesis be addressed, and what purification strategies are effective?

Answer:

Low yields often arise from competing side reactions (e.g., over-oxidation or incomplete cyclization). Mitigation strategies include:

- Optimized Stoichiometry : Using 1.1 equivalents of the formyl-indole precursor reduces unreacted starting material .

- Purification : CombiFlash chromatography with gradient elution (ethyl acetate/hexane) isolates the target compound from byproducts .

- Reaction Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to prevent degradation .

Advanced: How does the fluorine substituent’s position (C6 vs. C5) influence reactivity and regioselectivity?

Answer:

The C6-fluoro group exerts electronic and steric effects distinct from C5-fluoro analogs:

- Electronic Effects : Fluorine at C6 deactivates the indole ring, reducing electrophilic substitution at C5 but enhancing formyl group reactivity at C3 .

- Steric Effects : C6-fluoro may hinder bulky reagents from accessing C7, favoring substitutions at C4 (observed in analogous compounds) . Comparative studies with 5-fluoro derivatives (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate) show divergent reactivity in cross-coupling reactions .

Advanced: What computational and experimental approaches predict the biological activity of derivatives?

Answer:

- Molecular Docking : Derivatives are docked into target proteins (e.g., kinases) using software like AutoDock to assess binding affinity. The formyl group at C3 and fluoro at C6 are critical for hydrogen bonding and hydrophobic interactions .

- SAR Studies : Modifying the ester (methyl vs. ethyl) or introducing thiazolidinone moieties (as in Scheme 2 ) alters antimicrobial or anticancer activity. For example, ethyl 6-chloro-indole-3-carboxylate derivatives show enhanced cytotoxicity compared to methyl esters .

- In Vitro Assays : Derivatives are screened against cell lines (e.g., MCF-7 for breast cancer) to correlate structural features (e.g., C6-fluoro) with IC₅₀ values .

Advanced: How are crystallographic data discrepancies resolved for structurally related indole derivatives?

Answer:

Discrepancies in unit cell parameters or hydrogen bonding networks are addressed via:

- SHELX Refinement : SHELXL iteratively adjusts structural models against high-resolution data, prioritizing low R-factors (<5%) .

- Twinned Data Analysis : For twinned crystals, SHELXD identifies pseudo-merohedral twinning and applies HKLF5 format corrections .

- Hydrogen Placement : Positions are inferred from electron density maps (e.g., Δρmax = 0.72 e Å⁻³) and constrained using riding models .

Advanced: What role does the formyl group play in derivatization reactions?

Answer:

The C3-formyl group is pivotal for:

- Condensation Reactions : Reacts with aminothiazolones to form Schiff bases, as in Scheme 2 .

- Nucleophilic Additions : Grignard reagents or hydrazines yield alcohols or hydrazones, useful in pharmacophore development .

- Reduction : Sodium borohydride reduces the formyl to a hydroxymethyl group, altering solubility and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.